N-(1,3-benzothiazol-2-yl)-2-phenoxyacetamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
The synthesis of N-(1,3-benzothiazol-2-yl)-2-phenoxyacetamide typically involves the reaction of 2-aminobenzothiazole with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the formation of intermediate compounds. These methods may utilize various catalysts and reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
N-(1,3-benzothiazol-2-yl)-2-phenoxyacetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent, inhibiting the growth of various pathogens.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and leading to various cellular effects. For example, its anticancer activity is attributed to its ability to induce apoptosis by activating caspases and disrupting mitochondrial function .
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)-2-phenoxyacetamide can be compared with other benzothiazole derivatives such as:
2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
2-mercaptobenzothiazole: Known for its use in the rubber industry as a vulcanization accelerator.
2-arylbenzothiazoles: These compounds have shown significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in different fields.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-14(10-19-11-6-2-1-3-7-11)17-15-16-12-8-4-5-9-13(12)20-15/h1-9H,10H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTZTNBPWAMWLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970748 |
Source
|
Record name | N-(1,3-Benzothiazol-2-yl)-2-phenoxyethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5540-47-6 |
Source
|
Record name | N-(1,3-Benzothiazol-2-yl)-2-phenoxyethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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